![molecular formula C14H21BrN2O3 B5046130 2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5046130.png)
2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is a complex organic compound that features a bromine atom, a piperazine ring, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
- 2-Fluoro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
- 2-Iodo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
Uniqueness
2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of new compounds with tailored properties .
Eigenschaften
IUPAC Name |
2-bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-20-13-9-11(8-12(15)14(13)19)10-17-4-2-16(3-5-17)6-7-18/h8-9,18-19H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSYNAMHHXOQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)CCO)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B5046048.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5046049.png)
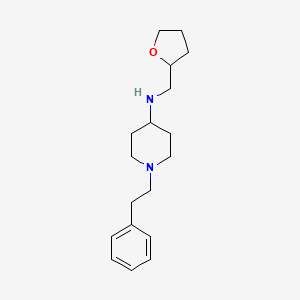
![N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5046067.png)
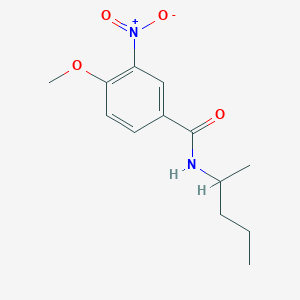
![5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5046086.png)
![1-methyl-3-(3-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B5046099.png)
![1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5046101.png)
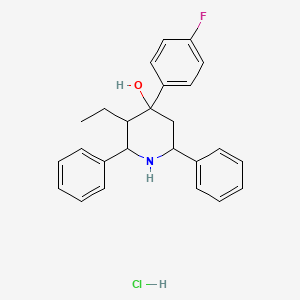
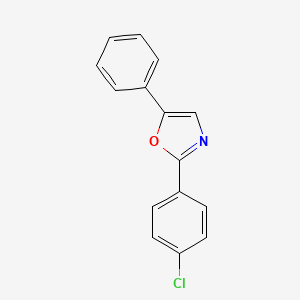
![3-[(1-benzyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5046112.png)
![methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5046126.png)
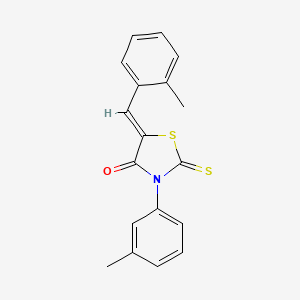
![5-({[4-(4-bromophenoxy)phenyl]amino}methylene)-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5046151.png)
